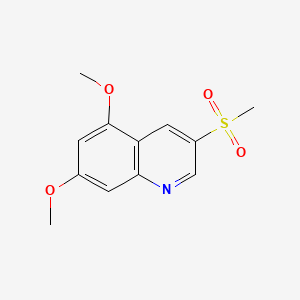
3-Methanesulfonyl-5,7-dimethoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methanesulfonyl-5,7-dimethoxyquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features methanesulfonyl and dimethoxy groups attached to the quinoline core, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonyl-5,7-dimethoxyquinoline can be achieved through various synthetic routes. One common method involves the sonochemical dehalogenation of substituted 2,4-dichloroquinolines. This process is facilitated by the use of lithium wire in tetrahydrofuran solution . The reaction proceeds stepwise to yield the desired dimethoxyquinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
化学反应分析
Types of Reactions
3-Methanesulfonyl-5,7-dimethoxyquinoline can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized under specific conditions.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The methanesulfonyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce dihydroquinoline compounds.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Quinoline derivatives are known for their antimicrobial and anticancer properties, making this compound a candidate for biological studies.
Medicine: The compound may be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Methanesulfonyl-5,7-dimethoxyquinoline is not well-documented. quinoline derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group may enhance the compound’s ability to form covalent bonds with its targets, leading to increased potency and selectivity.
相似化合物的比较
Similar Compounds
5,7-Dimethoxyquinoline: Lacks the methanesulfonyl group, which may result in different chemical and biological properties.
3-Methanesulfonylquinoline: Lacks the methoxy groups, which may affect its reactivity and biological activity.
5,8-Dimethoxyquinoline: Similar structure but with different substitution patterns, leading to variations in properties.
Uniqueness
3-Methanesulfonyl-5,7-dimethoxyquinoline is unique due to the presence of both methanesulfonyl and dimethoxy groups on the quinoline core. This combination of functional groups may impart distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
分子式 |
C12H13NO4S |
|---|---|
分子量 |
267.30 g/mol |
IUPAC 名称 |
5,7-dimethoxy-3-methylsulfonylquinoline |
InChI |
InChI=1S/C12H13NO4S/c1-16-8-4-11-10(12(5-8)17-2)6-9(7-13-11)18(3,14)15/h4-7H,1-3H3 |
InChI 键 |
WTRKGHXOASFBAQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C(C=N2)S(=O)(=O)C)C(=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


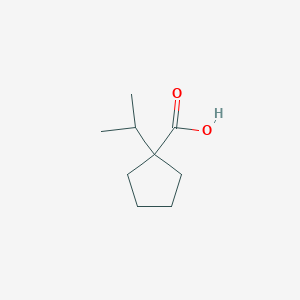
![4-Acetyl-N-[3-(2-Amino-2-Oxoethoxy)phenyl]-3-Ethyl-5-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B13569828.png)
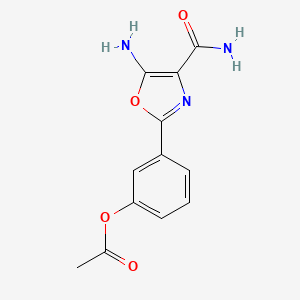

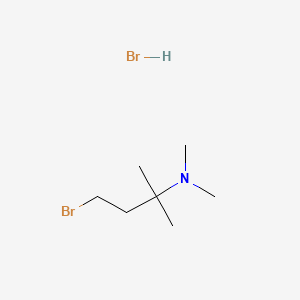
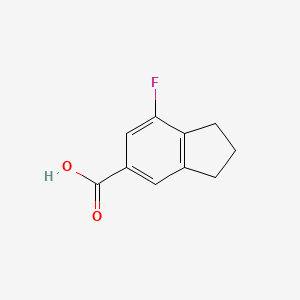



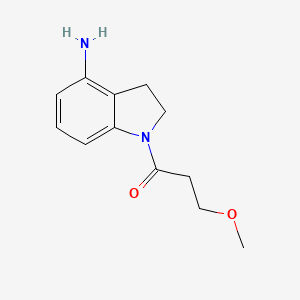

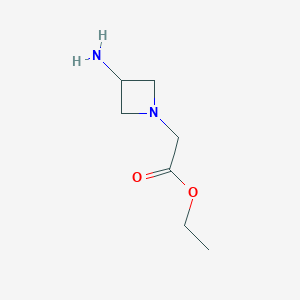
![4-chloro-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-1H-imidazole-5-carboxylic acid](/img/structure/B13569893.png)
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-phenylpyrrolidine-3-carboxylicacid](/img/structure/B13569894.png)
